molecular formula C9H9BrF3NO B13000842 1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13000842
M. Wt: 284.07 g/mol
InChI Key: CHTGNEIEYNZODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanamine backbone

Preparation Methods

The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methoxybenzaldehyde and trifluoroethylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

    Synthetic Routes: One common synthetic route involves the condensation of 2-bromo-5-methoxybenzaldehyde with trifluoroethylamine under acidic or basic conditions, followed by reduction to yield the desired product.

    Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines or alcohols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and potassium permanganate for oxidation. Reaction conditions may involve varying temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted phenylamines, quinones, and alcohols.

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

    Effects: The specific effects depend on the concentration and context of its use, but can include inhibition or activation of target proteins, changes in cellular metabolism, and alterations in gene expression.

Comparison with Similar Compounds

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-bromo-5-methoxybenzyl bromide, 1-(2-bromo-5-methoxyphenyl)-1H-pyrrole, and 2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane share structural similarities.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9BrF3NO/c1-15-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

CHTGNEIEYNZODS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

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